molecular formula C10H19NO4 B6608116 (2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoicacid CAS No. 2839128-71-9

(2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoicacid

Cat. No.: B6608116
CAS No.: 2839128-71-9
M. Wt: 217.26 g/mol
InChI Key: CETDQCFFXBFGHQ-SSDOTTSWSA-N
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Description

(2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a dimethylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide under solvent-free conditions at room temperature . This method is efficient and environmentally friendly, producing high yields of the desired product.

Industrial Production Methods

In industrial settings, the production of (2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid may involve the use of flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, resulting in a more efficient, versatile, and sustainable process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The tert-butoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act on specific enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific reactivity and properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-(dimethylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-7(9(13)14)11(4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETDQCFFXBFGHQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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